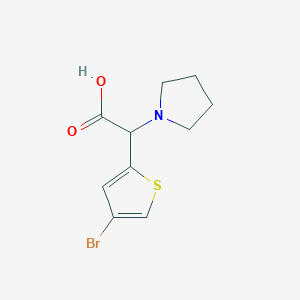

(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride

Description

(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride is a brominated heterocyclic compound featuring a thienyl ring substituted at the 4-position with bromine, a pyrrolidine moiety, and an acetic acid group. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-7-5-8(15-6-7)9(10(13)14)12-3-1-2-4-12/h5-6,9H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACUVIZNGHOHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC(=CS2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride typically involves the following steps:

Bromination of Thiophene: The thiophene ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with an appropriate acetic acid derivative to form the pyrrolidin-1-yl acetic acid intermediate.

Coupling Reaction: The brominated thiophene and the pyrrolidin-1-yl acetic acid intermediate are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring and pyrrolidine moiety can undergo oxidation and reduction reactions, respectively, to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

Substitution Products: Various substituted thiophene derivatives.

Oxidation and Reduction Products: Oxidized or reduced forms of the thiophene and pyrrolidine moieties.

Coupling Products: Complex molecules formed through carbon-carbon bond formation.

Scientific Research Applications

Organic Synthesis

(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride serves as a building block in organic synthesis. Its ability to undergo substitution reactions allows chemists to create more complex molecules, making it valuable for developing new materials and chemicals.

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives containing bromine can exhibit significant antimicrobial activity against various bacterial strains .

- Anticancer Effects : The compound has been investigated for its anticancer properties, particularly against human breast adenocarcinoma cell lines. Preliminary results suggest that it may inhibit cancer cell proliferation .

Pharmacological Research

As a lead compound in drug discovery, this compound is explored for its therapeutic effects. Its interactions with specific molecular targets, such as enzymes and receptors, can modulate biological pathways relevant to disease treatment .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those related to this compound. The results indicated that certain compounds demonstrated promising inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of brominated derivatives in combating microbial resistance .

Case Study 2: Anticancer Activity

In vitro tests were conducted on derivatives of this compound against MCF7 breast cancer cells. The findings revealed that specific modifications to the compound could enhance its cytotoxicity, suggesting avenues for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of (4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The brominated thiophene ring and pyrrolidine moiety may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Solubility : Hydrochloride salts universally improve aqueous solubility, but bulkier brominated aromatic groups (e.g., bromothienyl) may reduce solubility compared to simpler analogs like 2-(pyrrolidin-1-yl)acetic acid hydrochloride .

- Biological Activity : Thienyl derivatives show higher selectivity for sulfur-binding enzymes (e.g., cysteine proteases) compared to phenyl analogs, which are more common in aromatic stacking interactions .

Biological Activity

(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure

The compound features a thienyl group substituted with a bromine atom and a pyrrolidine moiety linked to an acetic acid. Its chemical formula is .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. The following table summarizes key findings on the antimicrobial efficacy of related compounds:

The presence of halogen substituents, such as bromine, has been linked to enhanced antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anti-inflammatory Activity

Research indicates that compounds with similar structures may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain derivatives have shown inhibitory effects on COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory applications .

Neuroprotective Properties

The compound has been studied for its neuroprotective effects, particularly in relation to neuroinflammatory conditions. In vitro studies have suggested that it may inhibit mitogen-activated protein kinases (MAPKs), which play a role in neuronal inflammation . This activity positions it as a candidate for further exploration in neurodegenerative disease models.

Case Studies

- Antibacterial Efficacy : A study conducted on various pyrrolidine derivatives found that those with bromo substitutions exhibited significantly lower MIC values against common pathogens, indicating their potential as effective antibacterial agents .

- Neuroprotection : Another investigation into the neuroprotective effects of related compounds revealed that specific derivatives could reduce oxidative stress markers in neuronal cell cultures, suggesting their utility in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.